Cas no 90097-59-9 (4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE)
4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Quinolinone, 4-(2-chloroethyl)-
- 4-(2-Chloroethyl)-2(1H)-quinolinone
- 4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE
- 4-(2-Chloroethyl)quinolin-2(1H)-one
- SCHEMBL8368811
- 90097-59-9
-
- MDL: MFCD24460699
- Inchi: 1S/C11H10ClNO/c12-6-5-8-7-11(14)13-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,13,14)
- InChI Key: VRHZUJMLXLZSNZ-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(CCCl)=CC1=O
Computed Properties
- Exact Mass: 207.0450916Da
- Monoisotopic Mass: 207.0450916Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.1Ų
4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8756069-1.0g |
4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE |
90097-59-9 | 1.0g |
$0.0 | 2022-12-07 | ||
| Enamine | EN300-8756069-1g |
4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE |
90097-59-9 | 1g |
$0.0 | 2023-09-01 |
4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE
Professional Introduction to 4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE (CAS No. 90097-59-9)
4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and medicinal research. This heterocyclic compound, characterized by its unique structural framework, has garnered considerable attention due to its potential in modulating biological pathways and its role in the synthesis of bioactive molecules. The chemical structure of this compound encompasses a dihydroquinoline core substituted with a 2-chloroethyl group at the 4-position, which contributes to its distinct reactivity and pharmacological properties.
The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The presence of the 2-chloroethyl moiety introduces electrophilic centers that can participate in various chemical transformations, making it a valuable intermediate in synthetic protocols. This compound’s molecular architecture not only facilitates interactions with biological systems but also allows for modifications that can enhance its pharmacokinetic profile.
Recent advancements in pharmaceutical research have highlighted the importance of 4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE in the development of novel therapeutic strategies. Studies have demonstrated its potential as a precursor in the synthesis of molecules targeting neurological disorders, cancer, and infectious diseases. The compound’s ability to undergo functionalization at multiple sites has enabled researchers to explore diverse chemical space, leading to the discovery of new analogs with improved efficacy and reduced toxicity.
In the realm of drug discovery, the CAS No. 90097-59-9 identifier is crucial for ensuring the accurate identification and procurement of this compound. Researchers rely on such standardized numerical codes to maintain consistency across experimental protocols and publications. The compound’s unique structural features make it a candidate for further exploration in rational drug design, where computational modeling and high-throughput screening are employed to identify lead compounds with desired biological activities.
One of the most compelling aspects of 4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE is its role as a building block in the synthesis of more complex pharmacophores. The dihydroquinoline core provides a stable framework that can be modified through various chemical reactions, including nucleophilic substitution, alkylation, and oxidation. These transformations allow chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with biological targets.
The pharmacological profile of this compound has been extensively studied in preclinical models. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors implicated in disease pathogenesis. For instance, research has indicated that derivatives of dihydroquinoline can modulate neurotransmitter systems relevant to neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, the 2-chloroethyl substituent has been shown to enhance binding affinity towards specific protein targets, potentially leading to more potent therapeutic agents.
The synthesis of 4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for industrial applications.
In conclusion, 4-(2-CHLOROETHYL)-1,2-DIHYDROQUINOLIN-2-ONE (CAS No. 90097-59-9) represents a promising compound in pharmaceutical chemistry with significant potential for further development. Its unique structural features and reactivity make it a valuable tool for drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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